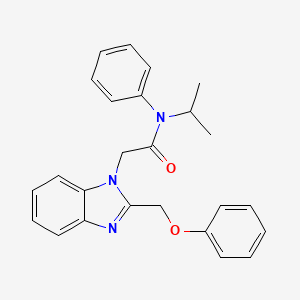

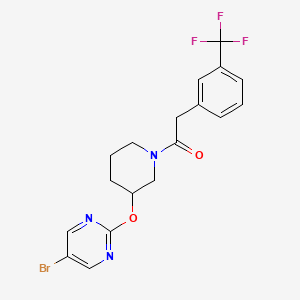

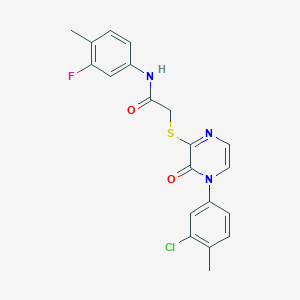

![molecular formula C15H27N3S B2648582 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 866132-83-4](/img/structure/B2648582.png)

4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 866039-82-9 . It has a molecular weight of 267.44 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25N3S/c1-3-4-5-6-11-7-9-12(10-8-11)13-15-16-14(18)17(13)2/h11-12H,3-10H2,1-2H3, (H,16,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 267.44 . More specific physical and chemical properties were not found in the retrieved data.科学的研究の応用

Electrochemical and Corrosion Inhibition Studies

Triazole derivatives, similar to 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol, have been studied for their electrochemical properties and effectiveness as corrosion inhibitors. For instance, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has shown significant corrosion inhibition efficiency for copper in saline environments, attributed to its ability to form a protective film on the metal surface through chemical adsorption involving its sulphur and nitrogen atoms (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Photovoltaic Applications

Triazole derivatives have been utilized in dye-sensitized solar cells (DSSCs), showcasing their potential in renewable energy technologies. A study explored a thiolate/disulfide organic-based electrolyte system for DSSCs, emphasizing the electrocatalytic activity of counter electrodes towards the regeneration of the electrolytes. This research highlights the role of triazole compounds in improving the stability and efficiency of solar cell devices (Hilmi, Shoker, & Ghaddar, 2014).

Fluorescent Behavior and Synthesis

The synthesis of triazole regioisomers has been explored for their potential fluorescent behavior. Notably, compounds with electron-withdrawing substituents exhibited faster reactions and higher yields, along with remarkable fluorescent properties. Such insights are crucial for developing materials with specific optical characteristics for applications in sensing, imaging, and molecular diagnostics (Kamalraj, Senthil, & Kannan, 2008).

Antioxidant Activity

Research into triazole derivatives has also covered their antioxidant capabilities. Novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives have demonstrated potent antioxidant activity, offering pathways for the development of new antioxidant agents. These findings underline the chemical diversity and functional adaptability of triazole compounds in mitigating oxidative stress (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).

DNA Methylation Inhibitors

Another significant application is the development of new DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives. These compounds have been studied for their anti-tumor activity and effects on the methylation level of tumor DNA, indicating their potential in cancer research and therapy (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

Safety And Hazards

特性

IUPAC Name |

4-methyl-3-[(4-pentylcyclohexyl)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3S/c1-3-4-5-6-12-7-9-13(10-8-12)11-14-16-17-15(19)18(14)2/h12-13H,3-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKAXWKRNQMRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CC2=NNC(=S)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

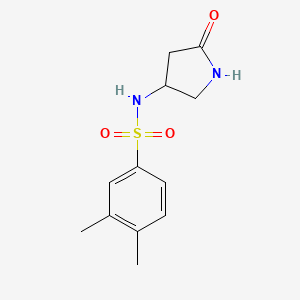

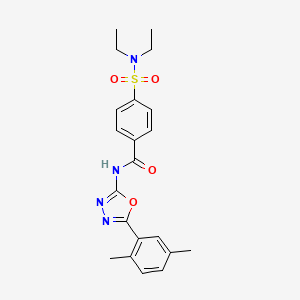

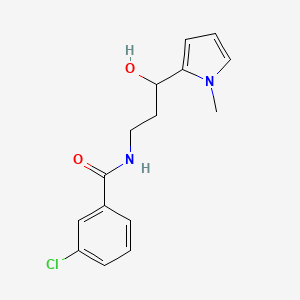

![3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2648514.png)

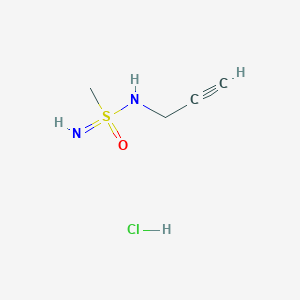

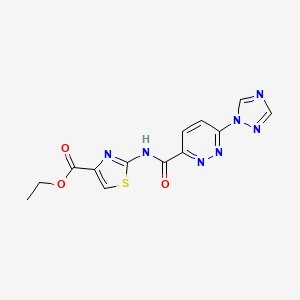

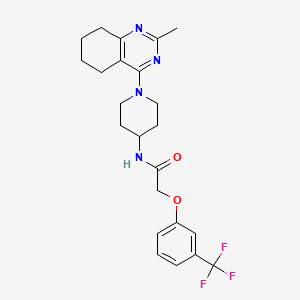

![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)

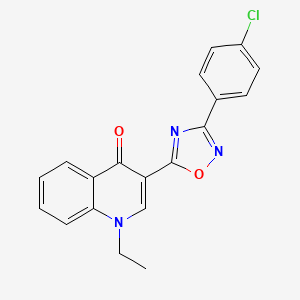

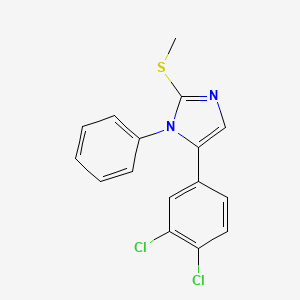

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)